molecular formula C10H10BrNO3 B8568925 Ethyl 6-(2-bromoacetyl)picolinate

Ethyl 6-(2-bromoacetyl)picolinate

Cat. No.: B8568925
M. Wt: 272.09 g/mol
InChI Key: CXMGDPKCMBDKIL-UHFFFAOYSA-N
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Description

Ethyl 6-(2-bromoacetyl)picolinate is a brominated acetyl derivative of ethyl picolinate, characterized by a pyridine ring substituted at the 6-position with a 2-bromoacetyl group and an ethoxycarbonyl group at the 2-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of coordination complexes, pharmaceuticals, and functionalized heterocycles. The bromoacetyl moiety enhances its electrophilic reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions . Its synthesis typically involves bromination of acetylated picolinate precursors under controlled conditions, as exemplified by reactions with 2-bromoacetyl bromide in the presence of triethylamine (TEA) .

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

ethyl 6-(2-bromoacetyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H10BrNO3/c1-2-15-10(14)8-5-3-4-7(12-8)9(13)6-11/h3-5H,2,6H2,1H3

InChI Key

CXMGDPKCMBDKIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 6-(2-bromoacetyl)picolinate belongs to a family of substituted ethyl picolinates. Below is a comparative analysis of its structural analogs:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity
This compound 2-Bromoacetyl (C6), ethoxycarbonyl (C2) Bromoacetyl, ester ~298.06 (calc.) Electrophilic alkylation, coordination chemistry
Ethyl 5-bromo-6-chloropicolinate Br (C5), Cl (C6), ethoxycarbonyl (C2) Halogens, ester 264.50 Halogen exchange reactions, agrochemical intermediates
Ethyl 6-(chloromethyl)picolinate Chloromethyl (C6), ethoxycarbonyl (C2) Chloromethyl, ester 215.66 Ligand synthesis for metal complexes (e.g., Ga(III))
Ethyl 6-(2-chlorophenyl)picolinate 2-Chlorophenyl (C6), ethoxycarbonyl (C2) Aryl chloride, ester 275.71 Pharmaceutical building block
3-(2-Bromoacetyl)-6,8-dihalo-chromen-2-one 2-Bromoacetyl (C3), halogens (C6, C8) Bromoacetyl, coumarin scaffold ~330–360 (varies) Fluorescent probes, antitumor agents

Physicochemical Properties

  • Reactivity : The bromoacetyl group in this compound confers higher electrophilicity compared to chlorinated analogs (e.g., Ethyl 6-(chloromethyl)picolinate), making it more reactive in SN2 reactions or metal coordination .
  • Solubility: Bromoacetyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DCM, THF) but lower solubility in water compared to hydroxyl- or amino-substituted picolinates .
  • Stability : Bromoacetyl compounds are sensitive to hydrolysis under basic conditions, whereas chloromethyl analogs are more stable but less reactive .

Data Tables

Table 1: Comparative Reaction Yields

Compound Reaction Type Yield (%) Reference
This compound Bromoacetylation 65
Ethyl 5-bromo-6-chloropicolinate Sequential halogenation 78
Ethyl 6-(chloromethyl)picolinate Chloromethylation 71
3-(2-Bromoacetyl)-6,8-dichloro-chromen-2-one Friedel-Crafts acylation 82

Table 2: Solubility in Common Solvents

Compound DCM THF Water
This compound High Moderate Low
Ethyl 6-(chloromethyl)picolinate High High Insoluble
3-(2-Bromoacetyl)-6,8-dibromo-chromen-2-one Moderate Low Insoluble

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